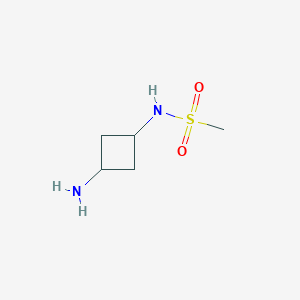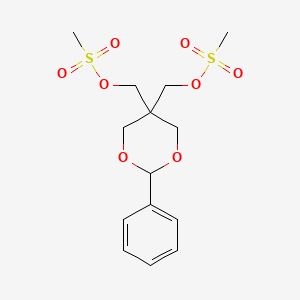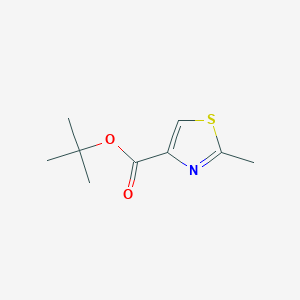![molecular formula C18H22N8O B12280927 4-[6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B12280927.png)
4-[6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, a piperazine ring, a pyridazine ring, and a morpholine moiety. The intricate arrangement of these functional groups endows the compound with unique chemical and biological properties, making it a valuable subject of study for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the pyrrolo[2,3-d]pyrimidine core, which is then functionalized to introduce the piperazine and pyridazine rings. The final step involves the attachment of the morpholine moiety.
Preparation of Pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: The pyrrolo[2,3-d]pyrimidine core is then functionalized by reacting it with piperazine and pyridazine derivatives. This step may require the use of catalysts and specific solvents to achieve high yields.
Attachment of Morpholine:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
4-[6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
4-[6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: The compound has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the modulation of signaling pathways and cellular processes.
相似化合物的比较
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds share a similar pyrrolo[2,3-d]pyrimidine core and have been studied for their potential as kinase inhibitors.
Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds have been explored for their multi-targeted kinase inhibition and apoptosis-inducing properties.
Uniqueness
4-[6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications.
属性
分子式 |
C18H22N8O |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
4-[6-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine |
InChI |
InChI=1S/C18H22N8O/c1-2-16(25-9-11-27-12-10-25)23-22-15(1)24-5-7-26(8-6-24)18-14-3-4-19-17(14)20-13-21-18/h1-4,13H,5-12H2,(H,19,20,21) |
InChI 键 |
KNJIPFAKVPSYIZ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=NC=NC5=C4C=CN5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12280882.png)
![Ethyl 5-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B12280884.png)

![1-(1-Boc-4-piperidyl)-3-[2-(1-trityl-4-imidazolyl)phenyl]-2-propen-1-one](/img/structure/B12280890.png)

![3-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12280898.png)
![(4-Ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-methylphenyl)sulfonyloxyacetate](/img/structure/B12280900.png)


![(1R,5S,7s)-3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12280910.png)
![1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride](/img/structure/B12280917.png)
